molecular formula C20H32N4O2 B5654972 1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide

Cat. No. B5654972
M. Wt: 360.5 g/mol
InChI Key: OSAIUKXPTVZKNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of structurally related compounds often involves multi-step reactions, starting from simpler molecules and progressively building up the complexity through various chemical transformations. While specific details on the synthesis of this exact compound were not found, related research on compounds with similar structures indicates that the synthesis could involve nucleophilic addition reactions, cyclization processes, and amide bond formation, among others. For example, the synthesis of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a structurally diverse compound involves central nervous system multiparameter optimization as a drug-likeness guideline, indicating a complex synthesis strategy that may be similar for the compound (Yamamoto et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-4-piperidinecarboxamide" has been studied using techniques like X-ray crystallography and conformational analysis. These analyses help in understanding the spatial arrangement of atoms within the molecule and the potential interaction sites for binding with biological targets. For instance, the conformational analysis of thioperamide suggests low flexibility, which could be favorable in the design of new antagonists (Plazzi et al., 1997).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-methyl-N-[3-(1-methylimidazol-2-yl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-22-15-11-21-18(22)8-5-12-23(2)19(25)17-9-13-24(14-10-17)20(26)16-6-3-4-7-16/h11,15-17H,3-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAIUKXPTVZKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCN(C)C(=O)C2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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